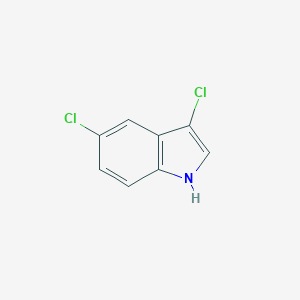

3,5-dichloro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKPDGGMFNIIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465391 | |

| Record name | 3,5-Dichloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120258-33-5 | |

| Record name | 3,5-Dichloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-1H-indole

Abstract

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indole ring system allows for the precise modulation of physicochemical and pharmacological properties, a critical aspect of modern drug design. This technical guide provides a comprehensive examination of 3,5-dichloro-1H-indole, a halogenated indole derivative of significant interest. We will delve into its core physicochemical properties, present detailed experimental protocols for their characterization, and explore its reactivity and potential applications in drug development. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with halogenated indoles.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a privileged structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] Halogenation of the indole ring is a common and powerful strategy to enhance a molecule's therapeutic potential. The introduction of chlorine atoms, as in this compound, can profoundly influence key parameters such as:

-

Lipophilicity: Affecting membrane permeability and oral bioavailability.

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: Introducing new, favorable interactions with biological targets.

Understanding the fundamental physicochemical properties of this compound is the first and most critical step in harnessing its potential for the development of novel therapeutic agents.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Here, we outline the core properties of this compound.

Chemical Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. Chlorine atoms are substituted at the 3- and 5-positions of the indole core.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N | [2][3] |

| Molecular Weight | 186.04 g/mol | [2] |

| Monoisotopic Mass | 184.9799 Da | [3] |

| Appearance | Solid | [2] |

| Boiling Point | 316.7 ± 22.0 °C at 760 mmHg | [2] |

| XLogP3 (Predicted) | 3.3 | [3] |

| InChI Key | KJKPDGGMFNIIKS-UHFFFAOYSA-N | [2][4] |

| CAS Number | 120258-33-5 | [2][4] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. This section details the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for the N-H proton and the aromatic protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C3 and C5) will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretch: A sharp to broad band in the region of 3200-3500 cm⁻¹.

-

C-H aromatic stretch: Bands above 3000 cm⁻¹.

-

C=C aromatic stretch: Bands in the 1400-1600 cm⁻¹ region.

-

C-N stretch: Typically observed in the 1200-1350 cm⁻¹ range.

-

C-Cl stretch: Strong absorptions in the fingerprint region, generally between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected molecular ion peaks would be at m/z values corresponding to [C₈H₅³⁵Cl₂N]⁺, [C₈H₅³⁵Cl³⁷ClN]⁺, and [C₈H₅³⁷Cl₂N]⁺.

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is paramount for quality control and regulatory purposes. The following are standard experimental protocols.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Caption: Workflow for melting point determination.

Solubility Assessment

Principle: Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug formulation and delivery.

Methodology (Equilibrium Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone) are chosen.

-

Procedure: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.

-

Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is largely dictated by the indole nucleus and the two chlorine substituents.

-

Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. However, in this case, the C3 position is already substituted with a chlorine atom.

-

N-H Acidity: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

-

Cross-Coupling Reactions: The chlorine atoms, particularly the one at the C5 position on the benzene ring, can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a versatile handle for the synthesis of more complex indole derivatives.[7]

Biological and Toxicological Profile

While specific biological activity data for this compound is not extensively detailed in the provided search results, the indole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8][9] The dichloro substitution pattern may confer unique pharmacological properties. For instance, other chloro-substituted indoles have shown potent plant growth regulating activities.[10]

Safety and Handling: this compound is classified as harmful.[2] It may be harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[2][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of novel, biologically active compounds. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective utilization in research and drug development. The spectroscopic data provides the means for its unambiguous identification and quality control, while an appreciation of its reactivity opens up avenues for the creation of diverse chemical libraries for biological screening. As with all chemical reagents, adherence to proper safety protocols is paramount.

References

-

Regioselective C5−H Direct Iodination of Indoles. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

3-Chloro-1H-indole | C8H6ClN | CID 177790 - PubChem. (URL: [Link])

-

Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. (URL: [Link])

-

MSDS of 4,5-Dichloro-2-methyl-1H-indole. (URL: [Link])

-

This compound (C8H5Cl2N) - PubChemLite. (URL: [Link])

-

Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins - PubMed. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: [Link])

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (URL: [Link])

-

Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC - NIH. (URL: [Link])

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (URL: [Link])

-

5,6-Dichloro-1H-indole | C8H5Cl2N | CID 10487776 - PubChem. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (URL: [Link])

-

Supporting information Indoles - The Royal Society of Chemistry. (URL: [Link])

-

3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. (URL: [Link])

-

4,5-dichloro-1H-indole | C8H5Cl2N | CID 14419622 - PubChem. (URL: [Link])

-

Chemical Properties of Indole (CAS 120-72-9) - Cheméo. (URL: [Link])

-

(PDF) 5,7-Dichloro-1H-indole-2,3-dione - ResearchGate. (URL: [Link])

-

Indole - Wikipedia. (URL: [Link])

-

Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. - ResearchGate. (URL: [Link])

-

SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. (URL: [Link])

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - MDPI. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (URL: [Link])

-

(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (URL: [Link])

-

Indole - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 120258-33-5 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C8H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dichloro-1H-indole

Abstract

3,5-dichloro-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural integrity is paramount for its function and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, data acquisition protocols, and the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's spectral characteristics.

Introduction: The Significance of Structural Elucidation

Indole derivatives are a cornerstone of many pharmaceutical compounds and functional materials.[1] The precise substitution pattern on the indole scaffold dictates the molecule's biological activity and physical properties. For this compound, the presence of two electron-withdrawing chlorine atoms at key positions significantly modulates the electron density distribution across the bicyclic ring system. This electronic perturbation is directly observable via NMR spectroscopy, making it an indispensable tool for structural verification and purity assessment.[1][2]

This guide moves beyond a mere presentation of spectral data. It delves into the rationale behind the observed chemical shifts and coupling constants, grounding the interpretation in the fundamental principles of magnetic resonance and substituent effects.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.[3] In this compound, the substitution at C3 and C5 simplifies the spectrum in some respects (absence of H3) while introducing predictable electronic effects on the remaining protons. The analysis is best performed in a deuterated solvent such as DMSO-d₆ or CDCl₃, which can influence the chemical shift of the N-H proton.[1][4]

Causality of Chemical Shifts and Splitting Patterns:

-

N-H Proton (H1): This proton typically appears as a broad singlet in the most downfield region of the spectrum (δ 8.0-12.0 ppm).[1] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water. Its chemical shift is highly sensitive to solvent, concentration, and temperature.

-

Pyrrole Ring Proton (H2): With the C3 position blocked by a chlorine atom, the H2 proton lacks its typical coupling partner (H3). It is expected to appear as a singlet or a very narrow doublet if coupling to the N-H proton is resolved. The electron-withdrawing chlorine at C3 will deshield H2, shifting it downfield compared to unsubstituted indole.

-

Benzene Ring Protons (H4, H6, H7): The electronic effects of the two chlorine atoms are most pronounced on these protons.

-

H4: This proton is ortho to the C5-Cl group and meta to the C3-Cl group. The strong deshielding effect of the adjacent chlorine at C5 will cause H4 to resonate at a significantly downfield position, appearing as a doublet due to coupling with H6 (meta coupling, small J value).

-

H6: Positioned between the two chlorine substituents (meta to C5-Cl and para to C3-Cl), H6 experiences a complex electronic environment. It will appear as a doublet of doublets, resulting from coupling to H7 (ortho coupling, larger J value) and H4 (meta coupling, smaller J value).[1]

-

H7: This proton is ortho to the bridgehead nitrogen and couples with H6 (ortho coupling), resulting in a doublet.

-

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for this compound. Chemical shifts are predicted based on data from analogous chloro-indole derivatives and established substituent effects.[1][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.5 - 11.5 | br s | - |

| H2 | 7.3 - 7.5 | s | - |

| H4 | 7.6 - 7.8 | d | J ≈ 2.0 (meta) |

| H6 | 7.1 - 7.3 | dd | J ≈ 8.5 (ortho), 2.0 (meta) |

| H7 | 7.3 - 7.5 | d | J ≈ 8.5 (ortho) |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Values are estimates and can vary with solvent and spectrometer frequency.

Structural Assignment Diagram: ¹H NMR

Caption: Predicted ¹³C NMR assignments linked to the molecular structure.

Experimental Protocols for High-Fidelity NMR Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following steps represent a self-validating workflow designed to ensure spectral accuracy.

Protocol 1: Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of this compound using an analytical balance. The precision of this step is crucial for any subsequent quantitative analysis.

-

Solvent Selection: Choose a high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is often preferred for indole derivatives due to its excellent solubilizing power and its ability to sharpen N-H proton signals by reducing exchange rates.

-

Dissolution: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. [1]4. Homogenization: Gently vortex or sonicate the vial to ensure the sample dissolves completely, forming a clear, homogeneous solution. Visual inspection is key to confirm the absence of particulate matter.

-

Filtration and Transfer: To achieve optimal spectral resolution by removing microscopic particulates, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [1]

Protocol 2: ¹H NMR Acquisition (400/500 MHz Spectrometer)

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. This step is fundamental for maintaining field stability during the experiment.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀). A well-shimmed sample is critical for achieving sharp spectral lines and accurate integration. [1]3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm to encompass the expected range of signals.

-

Acquisition Time (AQ): 2-4 seconds. A longer acquisition time yields better resolution.

-

Relaxation Delay (D1): 1-2 seconds to allow for near-complete T1 relaxation, ensuring accurate signal integration.

-

Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

-

Protocol 3: ¹³C NMR Acquisition (100/125 MHz Spectrometer)

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width (SW): ~240 ppm, centered around 120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is directly correlated to the electronic effects of the chlorine substituents. A thorough understanding of the principles outlined in this guide enables researchers to confidently verify the structure and purity of this important chemical entity. The provided protocols offer a robust framework for acquiring high-fidelity, reproducible data, which is the bedrock of sound scientific and developmental research.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for scientific publications. Royal Society of Chemistry. Available at: [Link] (Note: This is a general link to supporting information; the specific data for 5-chloro-3-methyl-1H-indole was referenced from a document found through this portal).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). HMDB. Available at: [Link]

-

Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information for scientific publications. Wiley Online Library. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for NMR principles).

-

Tandulwadkar, S. R., et al. (2012). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available at: [Link]

-

Antonov, P. G., et al. (2023). Synthesis and NMR spectra of [15N]indole. ResearchGate. Available at: [Link]

-

da Silva, F. S., et al. (2022). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. SciSpace. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). HMDB. Available at: [Link]

-

Chemistry Insights. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link] (Note: This is a representative link for educational content on the topic).

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- Wang, L., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

Sources

Mass Spectrometry Analysis of 3,5-dichloro-1H-indole: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Molecular Signature of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Its substitution with halogen atoms, such as chlorine, profoundly influences its physicochemical and pharmacological properties, making compounds like 3,5-dichloro-1H-indole valuable intermediates in drug discovery. A comprehensive understanding of the analytical characteristics of these building blocks is paramount for ensuring the integrity of synthetic pathways and the quality of final drug candidates. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering both theoretical insights and practical, field-proven protocols for its analysis.

Section 1: The Unique Isotopic Signature of Dichlorinated Compounds

A defining characteristic of the mass spectrum of this compound is the distinctive isotopic pattern imparted by the two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance)[1][2]. This isotopic distribution gives rise to a predictable and readily identifiable pattern in the mass spectrum for any chlorine-containing ion.

For a molecule with two chlorine atoms, such as this compound, the molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, and M+4, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively. The theoretical relative intensity of these peaks is approximately 9:6:1, providing a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule[1].

Section 2: Predicted Mass Spectrum and Fragmentation Logic

While an experimental mass spectrum for this compound is not publicly available in spectral databases, we can predict its behavior based on fundamental principles of mass spectrometry and data for analogous compounds. The monoisotopic mass of this compound (C₈H₅Cl₂N) is 184.9799 Da[3].

Ionization Considerations

The choice of ionization technique is critical for the successful analysis of this compound and depends on the analytical context, such as coupling with gas or liquid chromatography.

-

Electron Ionization (EI): As a "hard" ionization technique, EI is well-suited for GC-MS analysis and provides detailed structural information through extensive fragmentation. The resulting mass spectrum will likely show a discernible molecular ion peak, whose intensity may be influenced by its stability, alongside a rich pattern of fragment ions.

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for LC-MS, ESI typically yields protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺, [M+K]⁺) with minimal fragmentation[3]. This is particularly useful for confirming the molecular weight of the analyte.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option for LC-MS, especially for relatively non-polar compounds that may not ionize efficiently by ESI. It often produces protonated molecules and can sometimes induce more in-source fragmentation than ESI, offering a balance of molecular weight and structural information[1].

Predicted Adducts for Soft Ionization

For soft ionization techniques like ESI, the following adducts of this compound can be anticipated:

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.98718 |

| [M+Na]⁺ | 207.96912 |

| [M+K]⁺ | 223.94306 |

| [M+NH₄]⁺ | 203.01372 |

| [M-H]⁻ | 183.97262 |

| [M+HCOO]⁻ | 229.97810 |

| [M+CH₃COO]⁻ | 243.99375 |

Table 1: Predicted m/z values for common adducts of this compound in soft ionization mass spectrometry. Data sourced from PubChem[3].

Logical Fragmentation Pathways (EI-MS)

Under electron ionization, the molecular ion of this compound is expected to undergo fragmentation through several logical pathways, driven by the stability of the resulting ions and neutral losses. The aromatic indole core imparts significant stability to the molecular ion[4].

A primary fragmentation event would likely involve the sequential loss of the two chlorine atoms. The loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment ion at m/z ~150. Subsequent loss of the second chlorine atom would lead to a fragment at m/z ~115. Another plausible fragmentation pathway involves the cleavage of the pyrrole ring, a common feature in the mass spectra of indole derivatives[5][6].

Caption: Predicted major fragmentation pathways for this compound under EI.

Section 3: Analytical Workflows

The following protocols are designed as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples: For analysis in complex matrices (e.g., reaction mixtures, biological extracts), employ liquid-liquid extraction or solid-phase extraction to isolate the analyte and minimize matrix interference.

3.1.2. Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Table 2: Recommended starting parameters for GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing this compound in complex biological matrices.

3.2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution in methanol.

-

Working Solutions: Dilute the stock solution with a mixture of water and methanol (or acetonitrile) to prepare calibration standards.

-

Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis[1].

3.2.2. Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase, 2.1 x 100 mm, 2.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 350 °C |

| Gas Flow | 600 L/hr |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Recommended starting parameters for LC-MS/MS analysis of this compound.

3.2.3. Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific MRM transitions should be optimized. Based on the predicted fragmentation, the following transitions are proposed for initial evaluation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 186.0 (³⁵Cl₂) | 150.0 |

| This compound | 186.0 (³⁵Cl₂) | 115.0 |

Table 4: Proposed MRM transitions for this compound.

Section 4: Data Interpretation and Trustworthiness

A self-validating analytical system relies on the convergence of multiple data points to confirm the identity and quantity of the analyte.

-

Retention Time: The chromatographic retention time should be consistent between the authenticated standard and the analyte in the sample.

-

Isotopic Pattern: In full-scan mode (both GC-MS and LC-MS), the observed isotopic pattern of the molecular ion or fragment ions containing chlorine must match the theoretical distribution for a dichlorinated compound.

-

Fragmentation Pattern/MRM Ratios: In GC-MS, the fragmentation pattern of the sample analyte should match that of the standard. In LC-MS/MS, the ratio of intensities of multiple MRM transitions for the analyte should be consistent across all samples and calibration standards.

By adhering to these principles of data validation, researchers can ensure the trustworthiness and scientific integrity of their findings.

References

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

PubChemLite. (n.d.). This compound (C8H5Cl2N). [Link]

-

NIST. (n.d.). Indole. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

MDPI. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

-

NIST. (n.d.). Indole, 3-methyl-. In NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Indole [webbook.nist.gov]

- 6. Indole, 3-methyl- [webbook.nist.gov]

A Technical Guide to the Acid-Base Properties of 3,5-Dichloro-1H-Indole: Theoretical Considerations and Methodologies for pKa Determination

Executive Summary

The acid-dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule, profoundly impacting its solubility, membrane permeability, and target-binding interactions. For drug development professionals, an accurate understanding of a compound's pKa is indispensable for rational drug design and optimization. This guide provides an in-depth analysis of the acid-base properties of 3,5-dichloro-1H-indole, a halogenated derivative of a privileged heterocyclic scaffold. We will dissect the dual acidic and basic nature of the indole core, predict the significant electronic impact of 3,5-dichloro substitution, and present comprehensive, field-proven experimental and computational methodologies for the precise determination of its pKa values. This document serves as a technical resource for researchers, scientists, and medicinal chemists, offering both theoretical grounding and practical, step-by-step protocols.

The Duality of Indole's Acid-Base Chemistry

The indole ring system, unlike simple amines or amides, exhibits two distinct ionization behaviors: it can act as a very weak acid and an extremely weak base. Understanding these two pKa values is critical.

N-H Acidity: The Indolic Proton

The proton on the pyrrolic nitrogen (N-H) is acidic. In unsubstituted indole, the pKa of this proton is approximately 17 in aqueous solution, making it less acidic than an alcohol but capable of deprotonation by very strong bases.[1] This deprotonation yields the indolyl anion, where the negative charge is delocalized across the aromatic system.

Ring Basicity: C3 Protonation

Electronic Effects of 3,5-Dichloro Substitution

The introduction of two chlorine atoms onto the indole scaffold dramatically alters its electronic landscape and, consequently, its acid-base properties. Halogens exert a dual electronic influence: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M).[3][4] For chlorine, the inductive effect is dominant.

-

5-Chloro Substituent: Located on the carbocyclic ring, the 5-chloro group primarily acts as an electron-withdrawing group. This effect withdraws electron density from the entire ring system.

-

Impact on N-H Acidity: By withdrawing electron density, the 5-chloro group stabilizes the resulting indolyl anion, making the N-H proton more acidic (i.e., lowering its pKa value from ~17).

-

Impact on Ring Basicity: The withdrawal of electron density deactivates the ring towards electrophilic attack, making it less basic . This will result in a more negative pKa for C3 protonation (i.e., a pKa < -3.6).

-

-

3-Chloro Substituent: The placement of a chlorine atom directly at the site of protonation has a profound impact.

-

Impact on Ring Basicity: The strong inductive effect of chlorine at C3 significantly destabilizes the positive charge of the indoleninium cation that would form upon protonation. This makes the ring dramatically less basic , pushing the pKa to a much more negative value.

-

Impact on N-H Acidity: The electron-withdrawing nature of the 3-chloro group will also contribute to stabilizing the indolyl anion, further increasing the N-H acidity (lowering the pKa).

-

Data Summary: Predicted pKa Values

While a precise experimental value for this compound is not readily found in the literature, we can summarize the expected properties based on the principles discussed.

| Ionization Site | Parent Indole pKa | Substituent Effects (3-Cl, 5-Cl) | Predicted pKa for this compound |

| N-H (Acidity) | ~17.0[1] | Both 3-Cl and 5-Cl are electron-withdrawing, stabilizing the conjugate base (indolyl anion). | < 17.0 (Significantly more acidic) |

| C3 (Basicity) | ~ -3.6[2] | Both substituents are deactivating. The 3-Cl group strongly destabilizes the conjugate acid (indoleninium cation). | << -3.6 (Significantly less basic) |

Methodologies for Experimental pKa Determination

To ascertain the precise pKa values of this compound, rigorous experimental determination is necessary. The two most common and reliable methods are spectrophotometric and potentiometric titration.

Spectrophotometric Titration

This method is ideal for compounds possessing a chromophore near the ionization center, where the UV-Vis absorption spectrum of the protonated and deprotonated species differ.[5][6] It is highly sensitive and can be adapted for high-throughput screening using 96-well plates.[5]

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic co-solvent (e.g., Methanol or DMSO) to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range of at least ±2 pH units around the estimated pKa. For N-H acidity, this will require highly basic solutions. For C3 protonation, this will require strongly acidic media (e.g., Hammett acidity functions).[7] Maintain a constant ionic strength (e.g., 0.1 M KCl) across all buffers.[5]

-

Sample Preparation: Add a small, precise aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM). Ensure the co-solvent percentage is low and constant across all samples.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample, including spectra in very acidic (fully protonated) and very basic (fully deprotonated) conditions to obtain the endpoint spectra.[8]

-

Data Analysis:

-

Identify the analytical wavelength(s) where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot absorbance at the chosen wavelength versus pH. The data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic species are equal.[9]

-

Alternatively, use the Henderson-Hasselbalch equation for calculation: pKa = pH - log([A-]/[HA]).

-

Caption: Workflow for determining pKa via potentiometric titration.

Computational Chemistry for pKa Prediction

In silico methods provide a powerful, complementary approach for predicting pKa values, especially for novel compounds or when experimental determination is challenging. [10]These methods calculate the Gibbs free energy change (ΔG) of the dissociation reaction.

The most common approach involves a thermodynamic cycle that separates the reaction into gas-phase and solvation components. [11]The pKa is derived from the Gibbs free energy of the reaction in solution (ΔG°(aq)).

The cycle involves:

-

Gas-Phase Calculation: The geometry of the acid (HA) and its conjugate base (A⁻) are optimized, and their gas-phase free energies are calculated using quantum mechanical methods like Density Functional Theory (DFT). [11]This gives ΔG°(gas).

-

Solvation Energy Calculation: The free energy of solvation for each species (HA, A⁻, and H⁺) is calculated using a continuum solvation model (e.g., SMD, CPCM, IEFPCM). [11][12]This gives ΔΔG°(solv).

-

pKa Calculation: The pKa is calculated from the final free energy in solution using the equation: pKa = (ΔG°(gas) + ΔΔG°(solv)) / (2.303 * RT) where R is the gas constant and T is the temperature.

A "direct approach," which calculates the Gibbs free energy of the acid-base equilibrium directly in solution (ΔG_sol), is also a viable and often faster method. [10]For enhanced accuracy, it is often beneficial to include explicit water molecules in the calculation to model the direct hydrogen-bonding interactions with the solvent. [10][12]

Caption: Thermodynamic cycle used for computational pKa prediction.

Synthesis and Availability

This compound is a specialty chemical. It is listed as available from commercial suppliers such as Sigma-Aldrich, which is the most direct route for acquisition for research purposes. Should a custom synthesis be required, established indole synthesis methodologies, such as the Fischer or Madelung syntheses, could be adapted using appropriately substituted precursors (e.g., (2,4-dichlorophenyl)hydrazine for a Fischer synthesis). [13][14]

Conclusion

The pKa of this compound is a tale of two distinct values: an N-H acidity that is significantly enhanced and a C3 basicity that is dramatically suppressed compared to the parent indole scaffold. This is a direct consequence of the powerful electron-withdrawing inductive effects of the two chlorine substituents. While precise values await experimental validation, the theoretical framework is clear. This guide has provided the essential background, predictive logic, and detailed, actionable protocols for both experimental and computational determination of these crucial parameters. An accurate pKa assessment for this and related molecules is a cornerstone of modern, data-driven drug discovery, enabling more effective optimization of pharmacokinetic and pharmacodynamic properties.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

van der Water, B., & van Einatten, J. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Esteves, T., et al. (2021). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

-

Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. Scribd. Retrieved from [Link]

-

Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. American Chemical Society. Retrieved from [Link]

-

Pharma Eli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. ACS Publications. Retrieved from [Link]

-

Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]

-

ResearchGate. (n.d.). Titration curves of indole in different solvent mixtures at 25 o C. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2005). Protonation Sites of Indoles and Benzoylindoles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Retrieved from [Link]

-

PMC. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2000). (PDF) Quantum-chemical investigation of the dependence of p K a on the calculated energy of proton removal for certain derivatives of indole and phenol. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

PubMed. (n.d.). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. Retrieved from [Link]

-

NIH. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. NIH. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). RSC Publishing. Retrieved from [Link]

-

RSC Publishing. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. Retrieved from [Link]

-

NIH. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. NIH. Retrieved from [Link]

-

ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Retrieved from [Link]

-

RSC Publishing. (n.d.). Supporting Information An Investigation of the substituent effect of Halogen Atoms to the Crystal Structures of Indole-3-Carboxy. RSC Publishing. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5Cl2N). Retrieved from [Link]

-

ResearchGate. (n.d.). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

-

PMC - NIH. (n.d.). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-dichloro-1H-indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Retrieved from [Link]

-

Middle East Technical University. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

PMC - NIH. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. Retrieved from [Link]

Sources

- 1. indole acidity [quimicaorganica.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.pdx.edu [web.pdx.edu]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 12. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Electronic Properties of the 3,5-Dichloroindole Scaffold: A Core for Modern Drug Discovery

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of halogen atoms, particularly chlorine, is a proven method for modulating a molecule's physicochemical and biological properties.[3][4] This guide provides an in-depth analysis of the 3,5-dichloroindole scaffold, a pharmacophore of growing importance. We will dissect its fundamental electronic structure, detail experimental and computational methods for its characterization, and explore how its unique electronic properties—most notably its capacity for halogen bonding—are leveraged in rational drug design to enhance potency, selectivity, and metabolic stability.

Fundamental Electronic Structure: The Influence of Dichlorination

The parent indole ring is an aromatic, π-excessive heterocycle, meaning its chemistry is largely driven by electrophilic substitution, preferably at the C-3 position.[5] The introduction of two strongly electronegative chlorine atoms at the 3 and 5 positions fundamentally alters this electronic landscape through a combination of inductive and resonance effects.

-

Inductive Effect (-I): As highly electronegative atoms, the chlorines strongly withdraw electron density from the indole ring through the σ-bond framework. This effect is dominant, leading to a significant overall deactivation of the aromatic system compared to the parent indole.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the π-system of the ring. This resonance donation partially counteracts the inductive withdrawal but is a much weaker effect for halogens.

The net result is an electron-deficient indole core with significantly altered reactivity and intermolecular interaction potential.

Caption: Competing electronic effects on the 3,5-dichloroindole scaffold.

Key Electronic Descriptors and Their Significance

The perturbation of the indole electronics by dichlorination gives rise to specific, measurable properties that are crucial for predicting molecular behavior.

Frontier Molecular Orbitals (HOMO/LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to a molecule's reactivity. The strong electron-withdrawing nature of the chlorine atoms lowers the energy of both the HOMO and LUMO. A lower HOMO energy indicates that the molecule is less susceptible to oxidation, which can contribute to increased metabolic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and can be correlated with the molecule's absorption of UV-Vis light.[6]

Molecular Electrostatic Potential (MEP) and the Sigma-Hole

A critical consequence of covalent bonding between a halogen and an electron-withdrawing group (like the indole ring) is the creation of an anisotropic distribution of electron density around the halogen. This results in an electron-deficient outer region on the halogen atom, aligned with the C-Cl bond axis. This region of positive electrostatic potential is known as a sigma-hole (σ-hole) .[7]

The σ-hole allows the chlorine atom to act as a halogen bond donor , a highly directional, non-covalent interaction where the positive σ-hole is attracted to a Lewis base (an electron-rich atom like oxygen or nitrogen).[8][9] This interaction has become a powerful tool in rational drug design.[7][10]

Caption: Diagram of a halogen bond between a chlorine and a carbonyl oxygen.

Characterization: A Triad of Experimental and Computational Methods

A comprehensive understanding of the scaffold's electronic properties requires a combination of electrochemical, spectroscopic, and computational techniques.

Caption: Integrated workflow for characterizing electronic properties.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, providing direct experimental insight into the HOMO and LUMO energy levels.[11][12]

Objective: To determine the oxidation potential (Eox) of the 3,5-dichloroindole scaffold.

Methodology:

-

Preparation of Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane).[13]

-

Analyte Solution: Dissolve the 3,5-dichloroindole sample in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12][14]

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[15]

-

Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value (e.g., 0 V) towards a positive vertex potential (e.g., +2.0 V) and back. Set the scan rate to 50-100 mV/s.[13][15]

-

Calibration: After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene, and record another voltammogram to calibrate the potential axis.[13]

-

Analysis: The potential at the peak of the first irreversible oxidation wave corresponds to the oxidation potential (Eox) of the scaffold.

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light due to electronic transitions within a molecule, typically π → π* transitions in aromatic systems.[6][16] The wavelength of maximum absorbance (λmax) is related to the HOMO-LUMO gap.

Objective: To determine the λmax of the 3,5-dichloroindole scaffold.

Methodology:

-

Sample Preparation: Prepare a dilute solution (typically 10-50 µM) of the 3,5-dichloroindole sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[17]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.[18]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm, and record the absorbance spectrum.[16][18]

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap.

Computational Workflow: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict electronic structure and properties from first principles.[19] It is widely used to calculate HOMO/LUMO energies, generate MEP maps, and corroborate experimental findings.[20][21]

Objective: To calculate the electronic properties of the 3,5-dichloroindole scaffold.

Methodology:

-

Structure Input: Build the 3D structure of 3,5-dichloroindole using molecular modeling software.

-

Input File Setup: Prepare an input file for a DFT software package (e.g., Gaussian, ORCA). Specify the following:

-

Functional: A hybrid functional like B3LYP is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d) provides a good balance of accuracy and computational cost for initial studies.[22]

-

Calculation Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum.[21]

-

-

Job Submission: Run the calculation on a suitable computer or cluster.

-

Output Analysis: Once the calculation is complete, analyze the output file to extract key data:

-

Confirmation of successful geometry optimization (no imaginary frequencies).

-

Energies of the HOMO and LUMO.

-

Total electronic energy and dipole moment.

-

-

Visualization: Use the output files (e.g., checkpoint file) to generate visualizations, such as the shapes of the HOMO and LUMO orbitals and the Molecular Electrostatic Potential (MEP) map, which will visually confirm the location of the σ-hole.

Summary of Expected Electronic Data

The following table summarizes the expected qualitative and quantitative results from the characterization workflow.

| Parameter | Technique | Expected Result/Value | Significance |

| Oxidation Potential (Eox) | Cyclic Voltammetry | Higher (more positive) than unsubstituted indole | Indicates greater resistance to oxidative metabolism. |

| λmax | UV-Vis Spectroscopy | Hypsochromic shift (shorter wavelength) vs. some indole derivatives | Reflects a larger HOMO-LUMO gap due to electronic stabilization. |

| HOMO Energy | DFT Calculation | Lower (more negative) than indole (e.g., < -5.5 eV) | Correlates with higher oxidation potential and stability. |

| LUMO Energy | DFT Calculation | Lower (more negative) than indole (e.g., > -0.5 eV) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | DFT Calculation | Larger than many substituted indoles | Correlates with chemical stability and UV-Vis absorption. |

| MEP | DFT Calculation | Positive potential (σ-hole) on Cl atoms | Confirms the capacity for halogen bonding. |

Implications in Drug Development

The unique electronic profile of the 3,5-dichloroindole scaffold directly translates into tangible advantages in medicinal chemistry.

-

Enhanced Binding Affinity via Halogen Bonding: The ability of the chlorine atoms to act as halogen bond donors is arguably the most significant feature for drug design. This strong, directional interaction can be exploited to secure a ligand in a protein's binding pocket, often interacting with backbone carbonyls or specific amino acid side chains (e.g., Ser, Thr, Asp, Glu).[23] This can lead to dramatic improvements in binding affinity and potency.[23]

-

Improved Selectivity: Because halogen bonds are highly directional, incorporating a 3,5-dichloroindole scaffold can impart selectivity for a target protein if its binding site has a complementary halogen bond acceptor in the correct orientation. This allows for the fine-tuning of interactions to avoid off-target effects.

-

Increased Metabolic Stability: The electron-deficient nature of the ring system makes it more resistant to oxidative metabolism by enzymes like Cytochrome P450s. This can increase the half-life and bioavailability of a drug candidate, leading to a more favorable pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The two chlorine atoms increase the lipophilicity of the scaffold, which can enhance membrane permeability and cell penetration, although this must be balanced to maintain adequate aqueous solubility.

Conclusion

The 3,5-dichloroindole scaffold is far more than a simple halogenated derivative. Its electronic properties, dominated by the strong inductive withdrawal of two chlorine atoms, create an electron-deficient core that is both metabolically robust and, crucially, primed for potent and selective drug-target interactions via halogen bonding. The convergence of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with the predictive power of DFT calculations provides researchers with a robust toolkit to understand and exploit these properties. For drug development professionals, the 3,5-dichloroindole core represents a validated and highly valuable building block for designing next-generation therapeutics with enhanced affinity, selectivity, and pharmacokinetic profiles.

References

-

Bora, R. P., & Bezbaruah, B. (2016). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Advances. Available at: [Link]

-

Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC). Available at: [Link]

-

Yuan, D., et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available at: [Link]

-

Vainauskas, J., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU Chemistry. Available at: [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available at: [Link]

-

Tariq, S., et al. (2020). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Journal of Molecular Structure. Available at: [Link]

-

CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Open Research@CSIR-NIScPR. Available at: [Link]

-

Grimme, S., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (n.d.). Cyclic voltammetry experiment. Available at: [Link]

-

iGEM. (n.d.). Protocol for cyclic voltammetry. Available at: [Link]

-

Wikipedia. (n.d.). Density functional theory. Available at: [Link]

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Available at: [Link]

-

Chemistry For Everyone. (2024). How To Do UV Vis Spectroscopy?. YouTube. Available at: [Link]

-

JuSER. (n.d.). High-throughput All-Electron Density Functional Theory Simulations for a Data-driven Chemical Interpretation of X-ray Photoele. Available at: [Link]

-

ProtonGuru. (2020). Lecture for Lesson VII.1-2: UV-vis Spectroscopy Basics. YouTube. Available at: [Link]

-

ResearchGate. (2017). Halogen bonding for rational drug design and new drug discovery. Available at: [Link]

-

Ouyang, B. (2020). DFT primer (1) --- An introduction to DFT calculation using VASP. YouTube. Available at: [Link]

-

ScienceDaily. (2012). Halogen bonding helps design new drugs. Available at: [Link]

-

UTN. (n.d.). Basic Uv Vis Theory Concepts And Applications. Available at: [Link]

-

University of Tübingen. (2012). Halogen Bonding Helps Design New Drugs. Available at: [Link]

-

Gathiaka, S., et al. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. Available at: [Link]

-

JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Available at: [Link]

-

ACS Publications. (2022). Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole. Available at: [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]

-

Amanote Research. (n.d.). Synthesis of 1-(Dichloro-1, 3, 5-T. Available at: [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Available at: [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

PubChem. (n.d.). 4,5-dichloro-1H-indole. Available at: [Link]

-

International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. Available at: [Link]

-

PubMed. (2019). An insight into the medicinal perspective of synthetic analogs of indole: A review. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight into the medicinal perspective of synthetic analogs of indole: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencedaily.com [sciencedaily.com]

- 10. uni-tuebingen.de [uni-tuebingen.de]

- 11. static.igem.org [static.igem.org]

- 12. ossila.com [ossila.com]

- 13. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. researchdata.edu.au [researchdata.edu.au]

- 18. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 19. Density functional theory - Wikipedia [en.wikipedia.org]

- 20. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. medium.com [medium.com]

- 22. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. namiki-s.co.jp [namiki-s.co.jp]

An In-Depth Technical Guide to the Discovery and Initial Synthesis of 3,5-dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 3,5-dichloro-1H-indole. While the initial discovery of this specific indole derivative is not prominently documented in seminal literature, its synthesis logically follows from established and versatile methodologies in organic chemistry. This guide will focus on the most probable and widely applicable synthetic route, the Fischer indole synthesis, detailing the mechanistic rationale, experimental protocols, and characterization data. The synthesis of the key precursor, 3,5-dichlorophenylhydrazine, from 3,5-dichloroaniline will also be delineated, providing a complete synthetic pathway. This document is intended to be a practical resource for researchers, offering both theoretical understanding and actionable laboratory procedures.

Introduction

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active molecules. Halogenated indoles, in particular, have garnered significant interest due to the unique physicochemical properties that halogens impart, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, a specific di-chlorinated derivative, represents a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. This guide will explore the foundational chemistry that enables the synthesis of this important compound.

The Prevailing Synthetic Strategy: The Fischer Indole Synthesis

The most logical and historically significant method for the synthesis of this compound is the Fischer indole synthesis. Discovered by Hermann Emil Fischer in 1883, this powerful reaction has remained a cornerstone of indole synthesis for over a century[1][2]. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound[1][3].

Mechanistic Insights

The Fischer indole synthesis proceeds through a series of well-established steps, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.

-

Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine, in this case, 3,5-dichlorophenylhydrazine, with an aldehyde or ketone. For the synthesis of the parent this compound, acetaldehyde is the appropriate carbonyl partner. This acid-catalyzed reaction forms the corresponding 3,5-dichlorophenylhydrazone.

-

Tautomerization to Ene-hydrazine: The hydrazone then undergoes tautomerization to its ene-hydrazine isomer. This step is critical as it sets the stage for the key bond-forming event.

-

[1][1]-Sigmatropic Rearrangement: The ene-hydrazine, upon protonation, undergoes a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction. This concerted step results in the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine intermediate readily aromatizes to regain the stability of the benzene ring. This is followed by an intramolecular nucleophilic attack of the newly formed amino group onto the imine carbon, leading to a five-membered ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclized intermediate to afford the stable, aromatic indole ring system[1][3].

Figure 1: A workflow diagram illustrating the key stages in the synthesis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from the commercially available 3,5-dichloroaniline.

Part 1: Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride

The crucial intermediate, 3,5-dichlorophenylhydrazine, is not as readily available as its aniline precursor. It is typically prepared via a two-step sequence involving diazotization followed by reduction.

Materials:

-

3,5-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Protocol:

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 3,5-dichloroaniline in concentrated hydrochloric acid and water, then cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-